molecular formula C17H18O4 B12638970 2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)ethan-1-one CAS No. 922140-75-8

2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)ethan-1-one

Cat. No.: B12638970
CAS No.: 922140-75-8
M. Wt: 286.32 g/mol
InChI Key: UTNCYEDWPVTTPP-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)ethan-1-one is an organic compound that features a combination of aromatic rings with methoxy and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxyphenol and 4-methylbenzaldehyde.

    Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 3,5-dimethoxyphenol and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and oxidation reactions.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and concentration to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)ethan-1-one involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It can modulate biochemical pathways related to inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenoxy)-1-(4-methylphenyl)ethan-1-one: Similar structure with different methoxy substitution pattern.

    2-(3,5-Dimethoxyphenoxy)-1-(3-methylphenyl)ethan-1-one: Similar structure with different methyl substitution pattern.

Uniqueness

2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)ethan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 3 and 5 positions and a methyl group at the 4 position of the aromatic rings provides distinct properties compared to other similar compounds.

Properties

CAS No.

922140-75-8

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

2-(3,5-dimethoxyphenoxy)-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C17H18O4/c1-12-4-6-13(7-5-12)17(18)11-21-16-9-14(19-2)8-15(10-16)20-3/h4-10H,11H2,1-3H3

InChI Key

UTNCYEDWPVTTPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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